molecular formula C17H17N3O2S B2393363 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 893384-63-9

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2393363
CAS No.: 893384-63-9
M. Wt: 327.4
InChI Key: DNJZJJWVLHNXQI-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
  • 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

Uniqueness

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-13-4-2-5-14(10-13)19-16(21)12-23-17-18-7-8-20(17)11-15-6-3-9-22-15/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJZJJWVLHNXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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